REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([OH:12])=[CH:7][C:6]=1[CH3:13])=[O:4].[CH3:14][O-:15].[Na+]>CO>[OH:12][C:8]1[C:9]([CH3:11])=[CH:10][C:5]([C:3](=[O:4])[CH2:2][O:15][CH3:14])=[C:6]([CH3:13])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=C(C=C(C(=C1)C)O)C
|
Name
|
sodium methoxide
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed at a reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 20 mL of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with 3 mL of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=C1C)C(COC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |